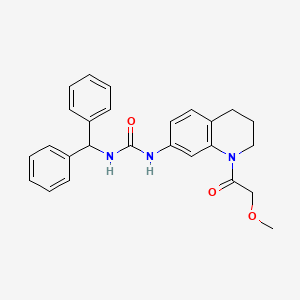

1-Benzhydryl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Description

1-Benzhydryl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a urea derivative featuring a tetrahydroquinoline (THQ) core substituted at position 1 with a 2-methoxyacetyl group and at position 7 with a benzhydryl-linked urea moiety. The 2-methoxyacetyl group introduces electron-withdrawing and hydrogen-bonding properties, while the benzhydryl moiety may enhance lipophilicity and steric bulk.

Properties

IUPAC Name |

1-benzhydryl-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O3/c1-32-18-24(30)29-16-8-13-19-14-15-22(17-23(19)29)27-26(31)28-25(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-7,9-12,14-15,17,25H,8,13,16,18H2,1H3,(H2,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIMLWUKMKPWTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Preparation of Tetrahydroquinoline Intermediate: The tetrahydroquinoline moiety can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Methoxyacetyl Group: The intermediate is then reacted with methoxyacetyl chloride in the presence of a base such as triethylamine to introduce the methoxyacetyl group.

Formation of the Urea Linkage: Finally, the benzhydryl group is introduced through a reaction with benzhydrylamine and a suitable coupling reagent like carbonyldiimidazole (CDI) to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or methoxyacetyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

1-Benzhydryl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs, such as the THQ core, acyl/urea substituents, or benzhydryl groups.

Substituent Variations on the THQ Core

Acyl Group Modifications

- 1-Benzhydryl-3-(1-(Thiophene-2-carbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)Urea (): Replaces methoxyacetyl with a thiophene-2-carbonyl group. The thiophene introduces aromaticity and sulfur-based interactions, which may alter metabolic stability or binding affinity compared to the methoxyacetyl analog. Safety guidelines for this compound emphasize avoiding heat sources (P210), suggesting possible thermal instability due to the thiophene moiety .

Positional and Functional Group Differences

- (R)-N-((R)-6-Benzyl-1-(2-Methoxyacetyl)-1,2,3,4-Tetrahydroquinolin-4-yl)-2-Methylpropane-2-Sulfamide (3i, ): Shares the 1-(2-methoxyacetyl) substituent but differs in the functional group (sulfamide vs. urea) and substituent position (benzyl at position 6 vs. benzhydryl at position 7). The sulfamide group may reduce polarity compared to urea, impacting solubility. Synthesis of 3i achieved a 62.7% yield, reflecting moderate efficiency .

- N-((1-(1-Benzhydrylazetidin-3-yl)-1,2,3,4-Tetrahydroquinolin-2-yl)Methyl)Acetamide (5j, ): Features an azetidine ring and acetamide instead of urea. The benzhydryl group is retained, but the altered core and substituents result in a 74% synthesis yield, higher than 3i, possibly due to simpler reaction conditions .

Key Observations:

- Synthetic Efficiency : Yields vary significantly with functional groups (e.g., 62.7% for sulfamide vs. 74% for acetamide), suggesting that steric hindrance or reactivity of the urea/sulfamide groups may complicate synthesis.

- Physical States : The target compound’s physical state is unreported, but analogs range from oils (3i) to amorphous solids (5j), reflecting substituent-dependent crystallization tendencies.

Biological Activity

1-Benzhydryl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C23H26N2O3

- Molecular Weight : 378.47 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in pathological processes such as inflammation and cancer.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes that play a crucial role in tumor progression and inflammation.

- Receptor Modulation : It may modulate receptor activity related to pain and inflammation pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies have demonstrated its ability to reduce inflammation in animal models.

- Antitumor Properties : Preliminary data suggest that the compound has cytotoxic effects against various cancer cell lines.

- Analgesic Effects : It may provide pain relief by modulating pain pathways.

Biological Activity Data

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Anti-inflammatory Effects :

- A study conducted on mice showed that administration of the compound resulted in a significant decrease in paw edema induced by carrageenan. The results indicated a potential mechanism involving the inhibition of pro-inflammatory cytokines.

-

Antitumor Activity Assessment :

- In vitro studies using human cancer cell lines (e.g., breast and colon cancer) revealed that the compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate potency. Further analysis suggested that it induces apoptosis through caspase activation.

-

Analgesic Properties Evaluation :

- A behavioral study demonstrated that the compound significantly reduced pain responses in a formalin test model compared to control groups, suggesting its potential as an analgesic agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Benzhydryl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea with high purity?

- Methodological Answer : A stepwise approach is advised:

- Step 1 : Use nucleophilic substitution to introduce the benzhydryl group to the tetrahydroquinoline core.

- Step 2 : Employ coupling agents (e.g., DCC or EDC) for urea bond formation, ensuring anhydrous conditions to minimize side reactions.

- Step 3 : Optimize purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

- Methodological Answer : Use a multi-spectral approach:

- 1H/13C NMR : Verify benzhydryl protons (δ 5.2–5.5 ppm) and methoxyacetyl carbonyl (δ ~170 ppm in 13C NMR).

- Mass Spectrometry (MS) : Confirm molecular ion peak alignment with theoretical [M+H]+ (e.g., HRMS-ESI).

- IR Spectroscopy : Detect urea C=O stretch (~1640–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Q. What solubility properties should be considered for in vitro assays?

- Methodological Answer :

- Polar Solvents : Test solubility in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) for biological assays.

- LogP Estimation : Use computational tools (e.g., ChemAxon) to predict hydrophobicity; experimental validation via shake-flask method .

Q. What are effective strategies for assessing purity and stability during storage?

- Methodological Answer :

- HPLC-UV/ELSD : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect degradation products.

- Accelerated Stability Studies : Store at 4°C (short-term) and -20°C (long-term) under nitrogen; monitor monthly via HPLC .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis?

- Methodological Answer :

- Design : Apply a 2^k factorial design to test variables (temperature, catalyst loading, solvent ratio).

- Response Variables : Yield, purity, and reaction time.

- Analysis : Use ANOVA to identify significant factors; optimize via response surface methodology (RSM) .

Q. How to resolve contradictions in biological activity data across experimental models?

- Methodological Answer :

- Hypothesis Testing : Compare IC50 values in cell-based vs. enzyme assays (e.g., kinase inhibition).

- Meta-Analysis : Aggregate data from multiple studies; apply statistical weighting for model variability.

- Mechanistic Studies : Use CRISPR knockouts or isotopic labeling to isolate target-specific effects .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., retinoid receptors).

- QSAR Modeling : Train models on analogs with reported bioactivity; validate via leave-one-out cross-validation.

- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .

Q. How to evaluate the compound’s stability under physiological conditions?

- Methodological Answer :

- In Vitro Metabolic Stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS.

- pH Stability Profiling : Test degradation in buffers (pH 1–10) at 37°C; identify hydrolytic cleavage points.

- Forced Degradation Studies : Expose to heat, light, and oxidizers (H2O2); characterize degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.